
3-(1,3-Diphenyl-1H-pyrazol-4-yl)-1,6-dihydro-1,2,4-triazin-5(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1,3-Diphenyl-1H-pyrazol-4-yl)-1,6-dihydro-1,2,4-triazin-5(2H)-one is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry and material science. This compound features a unique structure combining a pyrazole ring with a triazine ring, which contributes to its diverse chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-Diphenyl-1H-pyrazol-4-yl)-1,6-dihydro-1,2,4-triazin-5(2H)-one typically involves multi-step reactions. One common approach is the condensation of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde with appropriate triazine precursors under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure high yields and purity .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for scalability, using cost-effective reagents, and employing purification techniques such as recrystallization or chromatography to obtain the desired product.
化学反応の分析
Types of Reactions
3-(1,3-Diphenyl-1H-pyrazol-4-yl)-1,6-dihydro-1,2,4-triazin-5(2H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present on the pyrazole and triazine rings.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and reaction time are crucial for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrazole or triazine rings .
科学的研究の応用
3-(1,3-Diphenyl-1H-pyrazol-4-yl)-1,6-dihydro-1,2,4-triazin-5(2H)-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine: Research has indicated its potential in developing anti-cancer and anti-inflammatory agents.
作用機序
The mechanism of action of 3-(1,3-Diphenyl-1H-pyrazol-4-yl)-1,6-dihydro-1,2,4-triazin-5(2H)-one involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The pathways involved may include inhibition of signal transduction pathways or interference with DNA replication processes .
類似化合物との比較
Similar Compounds
1,3-Diphenyl-1H-pyrazole: Shares the pyrazole ring but lacks the triazine component.
1,2,4-Triazine derivatives: Contain the triazine ring but differ in the substituents attached to the ring.
Uniqueness
The uniqueness of 3-(1,3-Diphenyl-1H-pyrazol-4-yl)-1,6-dihydro-1,2,4-triazin-5(2H)-one lies in its combined pyrazole and triazine structure, which imparts distinct chemical properties and reactivity.
特性
CAS番号 |
917947-76-3 |
|---|---|
分子式 |
C18H15N5O |
分子量 |
317.3 g/mol |
IUPAC名 |
3-(1,3-diphenylpyrazol-4-yl)-4,6-dihydro-1H-1,2,4-triazin-5-one |
InChI |
InChI=1S/C18H15N5O/c24-16-11-19-21-18(20-16)15-12-23(14-9-5-2-6-10-14)22-17(15)13-7-3-1-4-8-13/h1-10,12,19H,11H2,(H,20,21,24) |
InChIキー |
YNTKLOXCEXOEIU-UHFFFAOYSA-N |
正規SMILES |
C1C(=O)NC(=NN1)C2=CN(N=C2C3=CC=CC=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



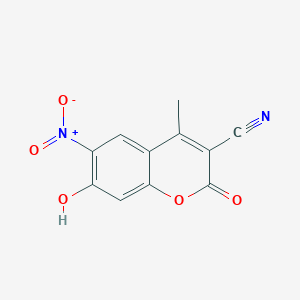
![4-{(E)-[2-(3-Oxobutanamido)phenyl]diazenyl}benzoic acid](/img/structure/B14202411.png)
![Methyl [4-(4-aminophenoxy)-3,5-dibromophenoxy]acetate](/img/structure/B14202413.png)

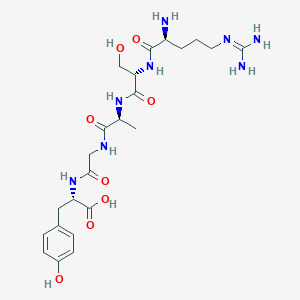
![4-[(4-Iminocyclohexa-2,5-dien-1-yl)amino]benzene-1-thiol](/img/structure/B14202424.png)
![1,1'-[Propane-1,3-diylbis(oxy)]bis[2-(bromomethyl)benzene]](/img/structure/B14202451.png)

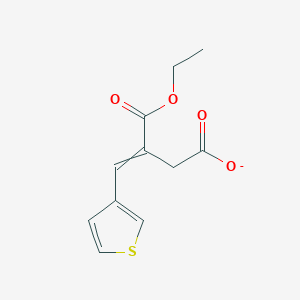
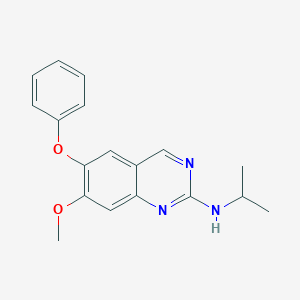
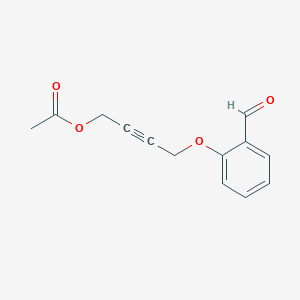
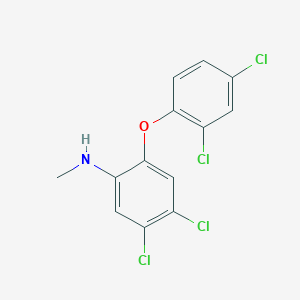
![N-(Bicyclo[2.2.2]octan-2-yl)undec-10-enamide](/img/structure/B14202481.png)
